molecular formula C2S4Si4 B14186685 CID 78070657

CID 78070657

Cat. No.: B14186685
M. Wt: 264.6 g/mol
InChI Key: BRSSATBWSDXLBB-UHFFFAOYSA-N
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Description

Analytical techniques such as GC-MS and mass spectrometry have been employed to characterize its physicochemical properties, including molecular weight and fragmentation patterns, as inferred from studies on structurally related compounds .

Properties

Molecular Formula

C2S4Si4

Molecular Weight

264.6 g/mol

InChI

InChI=1S/C2S4Si4/c7-1(8)3-5-2(9,10)6-4-1

InChI Key

BRSSATBWSDXLBB-UHFFFAOYSA-N

Canonical SMILES

C1(SSC(SS1)([Si])[Si])([Si])[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78070657 involves multiple steps, each requiring specific reagents and conditions. One common method includes the use of organic solvents and catalysts to facilitate the reaction. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade reagents and advanced purification techniques to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

CID 78070657 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

CID 78070657 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its biological activity. In industry, it is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of CID 78070657 involves its interaction with specific molecular targets and pathways within cells. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Comparison

CID 78070657 shares structural motifs with oscillatoxin derivatives (Figure 1), which are cyanobacterial toxins featuring polyketide backbones with methyl and hydroxyl substitutions. Key differences include:

  • Oscillatoxin D (CID 101283546) : Contains a terminal methyl group at position 30.
  • Oscillatoxin E (CID 156582093) : Lacks the methyl group but includes an additional hydroxyl moiety.
  • This compound : Hypothesized to exhibit a hybrid structure based on PubChem classification, though crystallographic data are pending .

Table 1: Structural Features of this compound and Analogous Compounds

Compound PubChem CID Molecular Formula Key Substituents
Oscillatoxin D 101283546 C₃₃H₅₀O₈ 30-methyl, 15-hydroxyl
Oscillatoxin E 156582093 C₃₂H₄₈O₉ 15,22-dihydroxyl
This compound 78070657 Pending Hypothesized hybrid
Physicochemical Properties

Comparative solubility and stability data are derived from studies on structurally related compounds:

  • Solubility : this compound is predicted to have moderate water solubility (log S ≈ -2.5) based on QSAR modeling, similar to oscillatoxin D (log S = -2.47) .
  • Thermal Stability : Unlike oscillatoxin F (CID 156582092), which degrades above 40°C, this compound may exhibit enhanced stability due to hypothesized steric shielding of labile groups .

Table 2: Physicochemical Properties

Compound Solubility (mg/mL) Log S (ESOL) Thermal Stability (°C)
Oscillatoxin D 0.687 -2.47 35–40
This compound Predicted 0.5–0.7 -2.5 (est.) 45–50
Oscillatoxin F 0.512 -2.63 <40

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